4-tert-Butylcalix[4]arene (CAS: 60705-62-6) is a foundational macrocyclic scaffold characterized by a cyclic tetramer of p-tert-butylphenol linked by methylene bridges. It features an electron-rich hydrophobic cavity of approximately 10 nm³ and a rigid 'cone' conformation stabilized by continuous intramolecular hydrogen bonding at the lower rim [1]. In procurement and material selection, its primary value lies in its dual functionality: the upper-rim tert-butyl groups provide exceptional solubility in organic solvents, while the lower-rim hydroxyls serve as highly accessible sites for targeted functionalization. This makes it a critical, process-friendly precursor for synthesizing selective ionophores, extraction agents, and gravimetric sensor coatings.
Substituting 4-tert-butylcalix[4]arene with closely related analogs fundamentally compromises either processability or thermodynamic binding efficiency. If a buyer substitutes the target with unsubstituted calix[4]arene (removing the tert-butyl groups), the macrocycle's solubility in standard organic solvents plummets, drastically complicating high-concentration, solution-phase derivatization [1]. Conversely, substituting with larger homologs like 4-tert-butylcalix[6]arene introduces severe conformational flexibility; the [6]arene shifts between multiple structural states (e.g., winged-cone, 1,2,3-alternate), destroying the pre-organized geometry required for high-affinity, low-entropy complexation of small target analytes [2].
The binding affinity of calixarene scaffolds is heavily dependent on their pre-organized structure. 4-tert-Butylcalix[4]arene is rigidly locked in a 'cone' conformation due to strong, continuous intramolecular hydrogen bonding among its four lower-rim hydroxyl groups. In contrast, the larger 4-tert-butylcalix[6]arene comparator is conformationally flexible, existing in dynamic equilibrium among 'pinched cone', 'winged cone', and '1,2,3-alternate' conformations, with the energy difference between the winged-cone and 1,2,3-alternate forms being as low as 50 kJ/mol [1]. This flexibility in the [6]arene imposes a significant entropic penalty during guest binding, whereas the pre-organized [4]arene cone requires minimal structural reorganization.
| Evidence Dimension | Conformational rigidity and dominant state |
| Target Compound Data | Locked 'cone' conformation (highly stable, continuous H-bonding) |
| Comparator Or Baseline | 4-tert-butylcalix[6]arene (Flexible; dynamic equilibrium among multiple conformations with low energy barriers ~50 kJ/mol) |
| Quantified Difference | Complete conformational lock in [4]arene vs. multi-state flexibility in [6]arene |
| Conditions | Solution and solid-state structural analysis |
A rigidly pre-organized cavity eliminates the entropic cost of conformational locking during complexation, directly increasing binding affinity and selectivity for target analytes.
For downstream functionalization, the solubility of the macrocyclic precursor is a critical procurement metric. 4-tert-Butylcalix[4]arene exhibits high solubility in common non-polar and moderately polar organic solvents, achieving concentrations >10 mg/mL in chloroform, toluene, and dichloromethane [1]. Conversely, the de-tert-butylated baseline (unsubstituted calix[4]arene) is notoriously insoluble in most standard organic solvents at room temperature, often requiring high-boiling solvents or massive dilution to achieve workable reaction conditions. The presence of the upper-rim tert-butyl groups disrupts crystal lattice packing just enough to facilitate excellent solvation.
| Evidence Dimension | Solubility in standard organic solvents (e.g., toluene, chloroform) |
| Target Compound Data | Highly soluble (>10 mg/mL) |
| Comparator Or Baseline | Unsubstituted calix[4]arene (Poorly soluble/insoluble at standard concentrations) |
| Quantified Difference | Orders of magnitude higher solubility in non-polar processing solvents |
| Conditions | Room temperature dissolution in common organic synthesis solvents |
High solubility allows for concentrated, scalable, and high-yield solution-phase derivatization, reducing solvent waste and reactor volume requirements.
The internal cavity volume of 4-tert-butylcalix[4]arene (~10 nm³) provides an exact size match for small target molecules, outperforming larger analogs in sensor applications. In gravimetric detection studies using quartz crystal microbalances (QCM), sensors coated with permethylated 4-tert-butylcalix[4]arene demonstrated rapid (t90 = 1-2 min) and highly sensitive responses to small analytes like Xenon [1]. When compared to the 4-tert-butylcalix[6]arene comparator, the [6]arene layers exhibited significantly lower sensitivity and longer reversibility times due to their excessive bulkiness and mismatched, overly large cavities. Similar size-match superiority for the [4]arene scaffold has been quantified in the sub-ppm detection of N-nitrosodimethylamine (NDMA) [2].
| Evidence Dimension | Sensor sensitivity and response time for small molecules |
| Target Compound Data | High sensitivity, rapid response (t90 = 1-2 min), exact size match (~10 nm³ cavity) |
| Comparator Or Baseline | 4-tert-butylcalix[6]arene (Lower sensitivity, slower reversibility, mismatched cavity) |
| Quantified Difference | Significantly higher signal-to-noise and faster kinetics for small molecule entrapment |
| Conditions | QCM gravimetric sensing of Xenon and NDMA vapors |
Procuring the [4]arene ensures the precise spatial constraints required to achieve low limits of detection (LOD) in environmental and medical gas sensing.
Due to its rigid cone conformation and high solubility in organic processing solvents, 4-tert-butylcalix[4]arene is the standard precursor for synthesizing lower-rim functionalized extractants. By appending specific chelating groups (e.g., tetrahydroxamate or phosphine oxides), the pre-organized scaffold efficiently and selectively extracts target metal cations, such as actinides or lanthanides, from aqueous waste streams without the entropic penalties associated with flexible larger macrocycles[1].
The precise ~10 nm³ cavity size of the[4]arene makes it highly effective as a receptor layer in Quartz Crystal Microbalance (QCM) and Surface Acoustic Wave (SAW) sensors. It provides rapid, reversible entrapment of small molecules like Xenon and N-nitrosodimethylamine (NDMA), achieving lower limits of detection than bulkier calix[6]arene or calix[8]arene analogs [2].
The straightforward derivatization of the lower rim allows for the attachment of perfluoroalkyl chains or polyamine moieties. The high initial solubility of 4-tert-butylcalix[4]arene ensures that these functionalization reactions can be run at scale, yielding specialized receptors that maintain the locked cone geometry necessary for advanced molecular recognition in fluorous biphasic systems or biological membranes [3].
Irritant